

# Purity specifications for 4-Bromo-2-Fluorobenzylamine Hydrochloride

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## Compound of Interest

Compound Name: 4-Bromo-2-Fluorobenzylamine  
Hydrochloride

Cat. No.: B116050

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An In-Depth Technical Guide to the Purity Specifications of **4-Bromo-2-Fluorobenzylamine Hydrochloride**

## Introduction

**4-Bromo-2-Fluorobenzylamine Hydrochloride** is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds.<sup>[1]</sup> Its structural integrity and purity are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the purity specifications for **4-Bromo-2-Fluorobenzylamine Hydrochloride**, detailing the analytical methodologies required for its characterization and the rationale behind impurity control, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.<sup>[2][3][4][5][6]</sup>

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into establishing a robust quality control strategy for this critical intermediate.

## Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **4-Bromo-2-Fluorobenzylamine Hydrochloride** is the foundation of its quality control.

Property	Value	Source
Chemical Name	4-Bromo-2-fluorobenzylamine hydrochloride	[7][8]
CAS Number	147181-08-6	[7][9]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrClFN	[7][9]
Molecular Weight	240.50 g/mol	[9][10]
Appearance	Off-white to white solid/powder	[7]
Melting Point	254-257 °C	[7]
Solubility	Soluble in polar solvents such as water and methanol.	

## Regulatory Framework for Impurity Control

The control of impurities in drug substances is a critical aspect of pharmaceutical development, governed by stringent regulatory guidelines. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a comprehensive framework for classifying, identifying, and qualifying impurities.[2][3]

### Impurity Classification:

Impurities are broadly categorized into:

- Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or degradation products.[2][4][6]
- Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[2][4][6]
- Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[2][6]

### Thresholds for Impurity Management:

The ICH Q3A guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the final drug product.<sup>[6]</sup> For a key intermediate like **4-Bromo-2-Fluorobenzylamine Hydrochloride**, these thresholds are critical for downstream API manufacturing.

Threshold	Limit (for MDD ≤ 2 g/day )	Rationale
Reporting Threshold	0.05%	The level at which an impurity must be reported in regulatory filings. <sup>[4]</sup>
Identification Threshold	0.10%	The level above which the structure of an impurity must be determined. <sup>[6]</sup>
Qualification Threshold	0.15%	The level at which an impurity's biological safety must be established. <sup>[6]</sup>

## Purity Specifications

Based on the ICH guidelines and typical requirements for pharmaceutical intermediates, the following purity specifications for **4-Bromo-2-Fluorobenzylamine Hydrochloride** are recommended:

Test	Specification	Method
Appearance	White to off-white crystalline powder	Visual Inspection
Identification	Conforms to the structure	FTIR, <sup>1</sup> H NMR
Assay (by Titration)	NLT 99.0%	Acid-Base Titration
Purity (by HPLC)	NLT 99.0%	HPLC
Water Content	NMT 0.5%	Karl Fischer Titration
Residue on Ignition	NMT 0.1%	USP <281>
Heavy Metals	NMT 10 ppm	USP <231>
Individual Impurity	NMT 0.10%	HPLC
Total Impurities	NMT 0.5%	HPLC
Residual Solvents	Meets ICH Q3C limits	GC-MS

## Analytical Methods for Purity Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

### Identification

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Principle: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the identity of the compound.
- Protocol:
  - Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
  - Acquire the spectrum over a range of 4000-400 cm<sup>-1</sup>.

- Compare the resulting spectrum with a reference standard of **4-Bromo-2-Fluorobenzylamine Hydrochloride**. The positions and relative intensities of the absorption bands should be concordant.

#### B. <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: <sup>1</sup>H NMR provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. It is a powerful tool for structural confirmation and can also be used for quantitative analysis.
- Protocol:
  - Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
  - Acquire the <sup>1</sup>H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.
  - The chemical shifts, splitting patterns, and integration values of the signals should be consistent with the structure of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

### Assay (by Titration)

- Principle: As a hydrochloride salt of an amine, the assay can be determined by a simple acid-base titration. This method is robust, accurate, and provides a measure of the total base content.
- Protocol:
  - Accurately weigh about 200 mg of the sample and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).
  - Titrate the solution with a standardized 0.1 N sodium hydroxide solution.
  - Determine the endpoint potentiometrically.
  - Calculate the percentage assay based on the volume of titrant consumed.

## Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC is the primary technique for separating and quantifying the main component and its organic impurities. A reversed-phase method is typically employed for polar compounds like benzylamine derivatives.
- Protocol:
  - Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m
  - Mobile Phase A: 0.1% Trifluoroacetic acid in Water
  - Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
  - Gradient:
    - 0-5 min: 5% B
    - 5-25 min: 5% to 95% B
    - 25-30 min: 95% B
    - 30.1-35 min: 5% B
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection: UV at 220 nm
  - Injection Volume: 10  $\mu$ L
  - Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

## Residual Solvents by Gas Chromatography-Headspace (GC-HS)

- Principle: GC-HS is the standard method for the analysis of residual solvents as outlined in ICH Q3C. The headspace technique allows for the analysis of volatile solvents without injecting the non-volatile sample matrix onto the GC column.
- Protocol:
  - Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0  $\mu$ m
  - Carrier Gas: Helium
  - Oven Temperature Program:
    - Initial: 40 °C for 10 minutes
    - Ramp: 10 °C/min to 240 °C
    - Hold: 10 minutes at 240 °C
  - Injector Temperature: 250 °C
  - Detector (FID) Temperature: 260 °C
  - Headspace Parameters:
    - Oven Temperature: 80 °C
    - Loop Temperature: 90 °C
    - Transfer Line Temperature: 100 °C
    - Equilibration Time: 15 minutes
  - Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).

## Impurity Profiling

A thorough understanding of the potential impurities is crucial for developing a robust manufacturing process and ensuring the quality of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

## Potential Process-Related Impurities

Based on common synthetic routes, the following are potential process-related impurities:

- Starting Materials:
  - 4-Bromo-2-fluorotoluene
  - 4-Bromo-2-fluorobenzonitrile[11]
  - 4-Bromo-2-fluorobenzaldehyde
- Intermediates:
  - 4-Bromo-2-fluorobenzyl bromide
- By-products:
  - Dimer impurity: Formed by the reaction of two molecules of the product or intermediates.
  - Over-alkylation products: If the amine is used in subsequent reactions.
  - Positional isomers: e.g., 2-Bromo-4-fluorobenzylamine, if the starting materials are not pure.

## Degradation Products

Forced degradation studies should be performed to identify potential degradation products that could form under storage or stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).

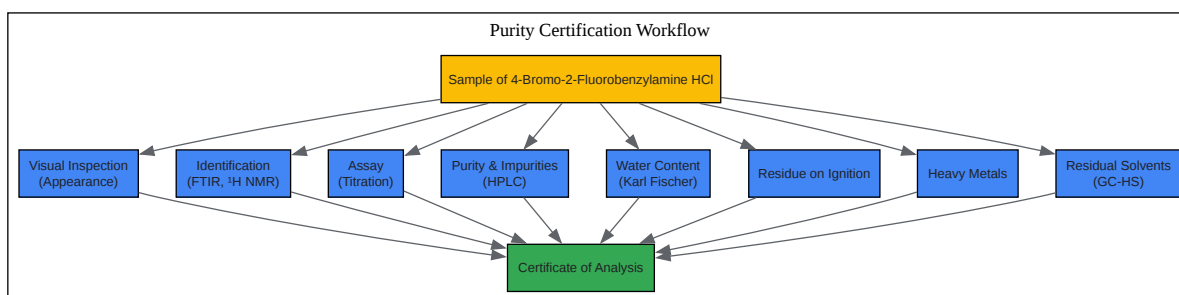
## Visualization of Workflows



## Chemical Structure

Caption: Chemical Structure of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

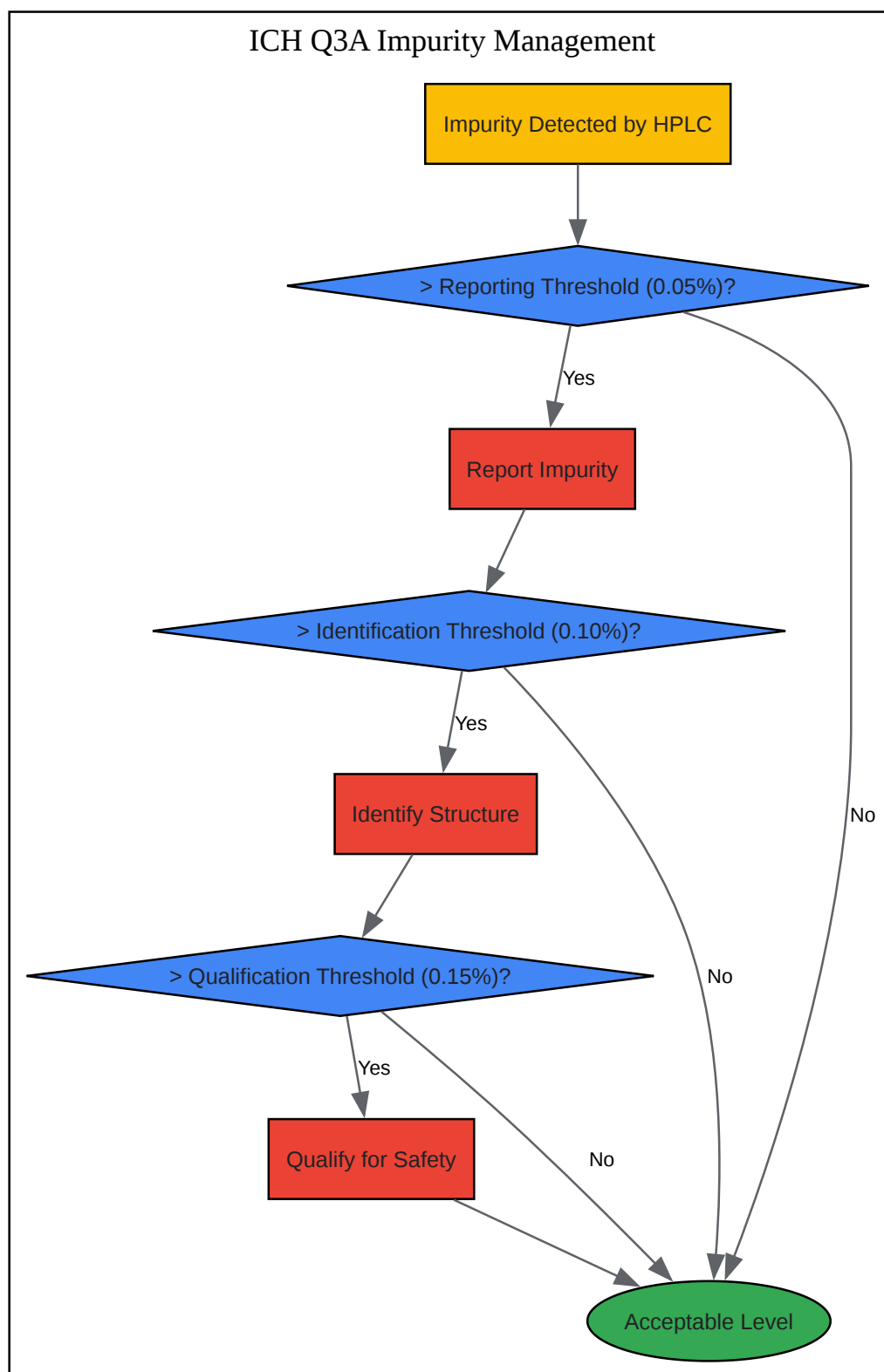
## Analytical Workflow for Purity Certification



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Caption: Analytical workflow for the purity certification of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

## Impurity Management Logic



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Caption: Decision-making process for impurity management based on ICH Q3A thresholds.

## Conclusion

The purity of **4-Bromo-2-Fluorobenzylamine Hydrochloride** is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. A robust quality control strategy, grounded in the principles of the ICH guidelines, is essential. This involves the use of a combination of analytical techniques to confirm identity, determine potency, and profile impurities. By adhering to the specifications and methodologies outlined in this guide, researchers and manufacturers can ensure that this key intermediate meets the high standards required for pharmaceutical development.

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